molecular formula C6H14ClNO B1504063 N-Methyltetrahydro-2H-pyran-3-amine hydrochloride CAS No. 1187931-62-9

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride

Cat. No.: B1504063
CAS No.: 1187931-62-9
M. Wt: 151.63 g/mol
InChI Key: KZQFVDMXUDUSQR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound exists as a well-defined chemical entity with multiple nomenclature systems reflecting its structural complexity. The compound bears the molecular formula C6H14ClNO and possesses a molecular weight of 151.63 grams per mole, characteristics that define its fundamental chemical properties. The International Union of Pure and Applied Chemistry name for this compound is (3R)-N-methyloxan-3-amine hydrochloride, which reflects the preferred oxane nomenclature established in 2013 for tetrahydropyran derivatives. Alternative systematic names include this compound and (R)-N-methyltetrahydro-2H-pyran-3-amine hydrochloride, indicating the stereochemical configuration at the carbon bearing the amine substituent.

The compound exhibits distinct stereochemical properties, with both (3R) and (3S) enantiomers documented in chemical databases. The (3R)-enantiomer carries the Chemical Abstracts Service registry number 2708341-16-4, while the (3S)-enantiomer is assigned the number 2772476-22-7. These stereoisomers demonstrate the importance of three-dimensional molecular arrangement in defining the chemical identity of this amine derivative. The simplified molecular-input line-entry system representation CN[C@@H]1CCCOC1.Cl provides a clear structural depiction showing the methylamino group attached to the 3-position of the tetrahydropyran ring. The International Chemical Identifier key KZQFVDMXUDUSQR-FYZOBXCZSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

Property Value
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name (3R)-N-methyloxan-3-amine hydrochloride
CAS Number (3R) 2708341-16-4
CAS Number (3S) 2772476-22-7
InChI Key KZQFVDMXUDUSQR-FYZOBXCZSA-N

Historical Context and Discovery

The historical development of this compound is intimately connected to the broader evolution of tetrahydropyran chemistry and the systematic exploration of heterocyclic amine derivatives. Tetrahydropyran itself has been recognized as a fundamental heterocyclic structure since the early developments in organic chemistry, with its saturated six-membered ring containing one oxygen atom serving as a cornerstone for numerous chemical investigations. The systematic nomenclature evolution reflects the growing understanding of this compound class, with the 2013 establishment of oxane as the preferred International Union of Pure and Applied Chemistry name for tetrahydropyran marking a significant milestone in chemical nomenclature standardization.

The synthesis and characterization of N-methylated tetrahydropyran derivatives emerged from the broader interest in functionalizing these oxygen-containing rings for pharmaceutical and synthetic applications. Research into N-methylation methodologies has revealed multiple synthetic approaches, including the use of methylating agents such as methyl iodide with appropriate base systems, as documented in contemporary synthetic organic chemistry literature. The development of stereoselective synthesis methods has been particularly important for accessing enantiomerically pure forms of such compounds, reflecting the pharmaceutical industry's increasing emphasis on single-enantiomer drugs and the recognition that stereochemistry profoundly influences biological activity.

The compound's documentation in major chemical databases, including PubChem with compound identification number 155905535 for the (3R)-enantiomer, indicates its formal recognition within the scientific community and its availability for research purposes. The creation date of May 4, 2021, in the PubChem database suggests relatively recent systematic characterization and documentation, although the underlying chemistry and synthesis methods have been developed over preceding decades. This timeline reflects the ongoing expansion of chemical space documentation and the systematic cataloging of previously synthesized but inadequately documented compounds.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the field of heterocyclic chemistry, primarily due to the prevalence of tetrahydropyran ring systems in natural products and pharmaceutical compounds. The tetrahydropyran core structure appears extensively in biologically active molecules, with the pyranose sugar framework representing one of the most fundamental examples of this structural motif in nature. Research has demonstrated that tetrahydropyran rings serve as crucial building blocks in the synthesis of complex natural products, with numerous methodologies developed specifically for their construction and functionalization.

Contemporary synthetic strategies for tetrahydropyran ring construction encompass a diverse array of methodologies, including cyclization reactions onto oxocarbenium ions, reduction of cyclic hemi-ketals, Michael addition reactions, hetero-Diels-Alder cycloadditions, and cyclizations involving epoxide intermediates. The development of metal-mediated cyclizations, ring-closing metathesis reactions, radical cyclization processes, and carbocation-mediated cyclizations has further expanded the synthetic accessibility of these heterocyclic systems. These methodological advances directly impact the synthesis and application potential of compounds such as this compound, providing multiple pathways for their preparation and incorporation into larger molecular frameworks.

The N-methylation aspect of this compound adds another layer of significance, as N-methylated amino acids and amines represent common structural features in bioactive natural products. Research into nonribosomal peptide synthesis has identified N-methylation as one of the most frequently encountered modifications in natural product biosynthesis. The chemical synthesis of N-methylated amino acid derivatives has been extensively studied, with multiple approaches developed to achieve selective methylation while maintaining stereochemical integrity. These methodological developments directly support the synthesis and application of compounds like this compound in pharmaceutical and synthetic applications.

Application Area Significance
Natural Product Synthesis Core building block for complex molecule construction
Pharmaceutical Chemistry Potential intermediate for drug development
Synthetic Methodology Model compound for stereoselective synthesis
Chemical Biology Probe for biological system studies

The compound's utility extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. Research into 4-methyltetrahydropyran derivatives has demonstrated their application as reaction solvents for a broad range of organic transformations, including radical reactions, organometallic processes, reduction and oxidation reactions, and metathesis chemistry. This versatility suggests that related tetrahydropyran derivatives, including this compound, may find similar applications in synthetic organic chemistry. The development of tetrahydropyranyl protecting groups for alcohol functionality has established the importance of this ring system in synthetic strategy, with 2-tetrahydropyranyl ethers serving as standard protecting groups that can withstand various reaction conditions before selective removal.

The stereochemical aspects of this compound contribute significantly to its value in heterocyclic chemistry research. The availability of both (3R) and (3S) enantiomers provides opportunities for comparative studies of stereochemical effects on chemical reactivity and biological activity. This stereochemical diversity is particularly important in pharmaceutical research, where enantiomeric differences can result in dramatically different biological profiles. The compound thus serves as a valuable model system for investigating the relationship between molecular configuration and chemical behavior in tetrahydropyran-containing systems.

Properties

IUPAC Name

N-methyloxan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-6-3-2-4-8-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQFVDMXUDUSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696374
Record name N-Methyloxan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-62-9
Record name N-Methyloxan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1187931-62-9
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Biological Activity

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure with a nitrogen atom, contributing to its unique chemical reactivity and biological interactions. The compound's molecular formula is C5_5H11_{11}ClN, and it can be synthesized through various organic reactions, enhancing its accessibility for research purposes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity , particularly in the following areas:

  • Anticancer Properties : Studies have shown that derivatives of tetrahydropyran compounds, including N-Methyltetrahydro-2H-pyran-3-amine, demonstrate efficacy against various human cancer cell lines. For instance, specific modifications to the tetrahydropyran structure can enhance binding affinity to cancer-related targets, suggesting potential for drug development in oncology.
  • Antiviral Activity : The compound has been explored for its antiviral properties, with preliminary data indicating effectiveness against certain viral infections, including those related to HIV/AIDS.
  • Enzyme Modulation : this compound can modulate the activity of key enzymes involved in metabolic pathways. This modulation is critical for understanding its role in biochemical processes and potential therapeutic applications .

The mechanisms by which this compound exerts its biological effects include:

  • Interaction with Receptors and Enzymes : The compound binds to specific molecular targets, altering their activity and influencing cellular processes. This interaction can lead to changes in the production and utilization of metabolites, affecting overall cellular function .
  • Inhibition of Growth Factors : Research has indicated that this compound may inhibit growth factor signaling pathways, which are crucial in cancer progression and viral replication .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusKey Findings
Anticancer ActivityDemonstrated efficacy against multiple human cancer cell lines; modifications enhance binding affinity.
Antiviral ActivityShowed potential antiviral effects in vitro against HIV-related viruses.
Enzyme InteractionModulated enzyme activity linked to metabolic pathways; implications for drug design.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
N-Methyltetrahydro-2H-pyran-3-amine hydrochloride has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of bioactive molecules, including potential drug candidates. For instance, compounds derived from this amine have shown promise as selective inhibitors for various biological targets, including enzymes and receptors.

Case Study: Antitumor Activity
Research has indicated that derivatives of N-methyltetrahydro-2H-pyran-3-amine exhibit significant antitumor properties. One study demonstrated that a specific derivative induced irreversible damage to bacterial DNA, suggesting potential applications as an antibacterial agent. This highlights the compound's utility in developing new therapeutic agents against resistant bacterial strains.

Organic Synthesis

Chemical Transformations:
The compound is utilized in various chemical transformations due to its amine functionality. It serves as a building block for synthesizing more complex organic molecules. The N-methylation process is particularly significant as it can enhance the biological activity of the resulting compounds.

Synthesis Pathways:
N-Methyltetrahydro-2H-pyran-3-amine can be synthesized through several methods involving the modification of simpler organic compounds. The choice of reagents and reaction conditions is critical in determining the efficiency and yield of these synthetic routes.

Biochemical Research

Enzyme Inhibition Studies:
this compound has been investigated as a reversible inhibitor of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. Studies show that methyl substitution on related compounds affects their affinity for MAO-A and MAO-B, providing insights into enzyme interactions and potential therapeutic applications in treating neurodegenerative diseases .

Detoxification Mechanisms:
The compound is also involved in biochemical pathways related to the detoxification of carcinogenic substances. Recent findings suggest that certain enzymatic mechanisms can convert harmful compounds back to their parent amines, potentially limiting carcinogenesis.

Chemical Reactions Analysis

Oxidation Reactions

N-Methyltetrahydro-2H-pyran-3-amine hydrochloride undergoes oxidation to form various derivatives, depending on the reagents and conditions.

Key Reagents and Products

ReagentReaction ConditionsMajor ProductCitation
Potassium permanganate (KMnO₄)Aqueous acidic mediumOxidized derivatives (e.g., nitro compounds)
Chromium trioxide (CrO₃)Aqueous acidic mediumHydroxylated derivatives

These reactions are driven by the amine group’s susceptibility to oxidation, leading to the formation of nitro groups or hydroxylated intermediates. For instance, KMnO₄ in acidic conditions converts the amine to a nitro compound, while CrO₃ yields hydroxylated derivatives.

Reduction Reactions

Reduction typically involves hydrogenation or catalytic hydrogenation to modify the amine group or other functional groups.

Reaction Mechanism

  • Hydrogenation : Using H₂ gas with catalysts like palladium on carbon (Pd/C) or platinum (Pt), the compound undergoes partial hydrogenation of unsaturated bonds, though the tetrahydropyran ring is already saturated.

  • Amide Reduction : The amine group can be further reduced under specific conditions, though this is less common due to the compound’s structure.

Substitution Reactions

The amine group in this compound is nucleophilic, enabling substitution with electrophiles.

Key Reactions

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms N-alkylated derivatives.

  • Acylation : Acyl chlorides (e.g., acetyl chloride) substitute the amine to form acylated products.

  • Cross-Coupling : The compound participates in domino reactions with malononitrile and cyclohexanone, leading to tetrahydronaphthalene derivatives through cyclization .

Cyclization Reactions

This compound can undergo intramolecular or intermolecular cyclization under specific conditions.

Domino Reaction with Malononitrile and Cyclohexanone

StepReagentProductCitation
1Piperidine/pyrrolidine, DMF, KOHIntermediate with malononitrile
2Cyclohexanone4-aryl-2-(piperidin/pyrrolidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

This reaction highlights the compound’s role in forming fused heterocycles, demonstrating its versatility in synthetic chemistry .

Acid-Base Reactions

The hydrochloride salt of the compound can undergo acid-base reactions, releasing the free amine under basic conditions.

Neutralization Reaction
N Methyltetrahydro 2H pyran 3 amine HCl NaOH N Methyltetrahydro 2H pyran 3 amine NaCl H O\text{N Methyltetrahydro 2H pyran 3 amine HCl NaOH N Methyltetrahydro 2H pyran 3 amine NaCl H O}

This reaction is critical for isolating the free amine for further synthesis or biological studies .

Biological Interactions

While not strictly a chemical reaction, the compound’s amine group interacts with enzymes and neurotransmitter systems, influencing drug metabolism and neurological pathways.

Enzyme Inhibition

  • It inhibits cytochrome P450 enzymes (e.g., CYP3A4), modulating drug metabolism.

  • Neuropharmacological effects include modulation of monoamine transporters, enhancing antidepressant efficacy.

Comparison with Similar Compounds

Enantiomers and Salt Forms

The closest structural analogs of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride include its enantiomers and non-salt derivatives (Table 1).

Table 1: Comparison of Enantiomers and Salt Forms

Compound Name CAS Number Similarity Score Key Structural Difference
(R)-Tetrahydro-2H-pyran-3-amine hydrochloride 1315500-31-2 1.00 R-enantiomer of the hydrochloride salt
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride 1245724-46-2 1.00 S-enantiomer of the hydrochloride salt
(R)-Tetrahydro-2H-pyran-3-amine 1071829-82-7 0.96 Free base form (no hydrochloride)
(S)-Tetrahydro-2H-pyran-3-amine 1071829-81-6 0.96 Free base form (no hydrochloride)
  • Key Observations :
    • Enantiomers (R/S) exhibit identical similarity scores (1.00) to the target compound, emphasizing their structural congruence. Differences in chirality may lead to divergent pharmacological or synthetic utility .
    • Free base forms (similarity 0.96) lack the hydrochloride salt, likely reducing solubility and stability compared to the target compound .

Positional Isomers and Substituted Derivatives

Examples from patent literature () highlight structural analogs with modifications to the amine position or additional substituents (Table 2).

Table 2: Comparison of Positional Isomers and Substituted Derivatives

Compound Name (Abbreviated) Molecular Formula Molecular Weight Key Structural Features
N-{...cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine C₂₆H₃₈N₂O₂ 411.1 4-amine position, methyl substitution
N-{...cyclopentyl}tetrahydro-2H-pyran-4-amine C₂₅H₃₈N₂O₂ 399.2 4-amine position, phenylpiperidinyl group
  • Key Observations: Positional Isomerism: Derivatives with the amine group at the 4-position (vs. Substituent Effects: Addition of groups like methyl or phenylpiperidinyl enhances molecular complexity, which could influence binding affinity or metabolic stability in pharmacological contexts .

Research Implications and Limitations

  • Chirality : The high similarity of enantiomers underscores the need for enantioselective synthesis and analysis to isolate pharmacologically relevant forms .
  • Data Gaps: Limited evidence on the target compound’s physicochemical properties (e.g., solubility, melting point) and biological activity necessitates further experimental characterization.

Preparation Methods

N-Methylation Techniques

Several methylating agents and conditions have been explored for the selective N-methylation of tetrahydro-2H-pyran-3-amine:

Methylating Agent Reaction Conditions Yield & Remarks
Methyl iodide (CH3I) Base-mediated, mild temperature High selectivity for N-methylation; requires careful control to avoid over-alkylation
Formaldehyde + Reducing Agent (Eschweiler–Clarke type) Acidic medium, mild heating Effective for secondary amine formation; avoids quaternary ammonium salt formation
Dimethyl sulfate or Methyl triflate Controlled temperature, inert atmosphere High reactivity; requires strict safety protocols due to toxicity

The reaction generally proceeds via nucleophilic attack of the amine nitrogen on the methylating agent, forming the N-methylated product. The choice of methylating agent depends on availability, desired selectivity, and safety considerations.

Formation of Hydrochloride Salt

After methylation, the free base N-methyltetrahydro-2H-pyran-3-amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step typically involves:

  • Dissolving the free amine in an appropriate solvent (e.g., ethanol or ether)
  • Adding an equimolar or slight excess of HCl gas or aqueous HCl solution
  • Precipitation of the hydrochloride salt, which is then filtered and dried

This salt formation enhances the compound's stability, crystallinity, and ease of purification.

Representative Synthetic Procedure (Based on Literature Data)

Step Procedure Description
1 Dissolve tetrahydro-2H-pyran-3-amine in anhydrous solvent (e.g., dichloromethane or THF) under inert atmosphere.
2 Add methyl iodide dropwise at 0–5 °C with stirring and maintain the temperature to control reaction rate.
3 Stir the reaction mixture for several hours at room temperature to ensure complete methylation.
4 Quench the reaction by addition of water, extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
5 Dissolve the crude N-methyl amine in ethanol and bubble HCl gas or add aqueous HCl to precipitate the hydrochloride salt.
6 Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain pure this compound.

Comparative Table of Preparation Methods

Methodology Methylating Agent Conditions Advantages Limitations
Direct alkylation with methyl iodide Methyl iodide (CH3I) Base, mild temperature High selectivity, straightforward Toxic reagents, risk of over-alkylation
Eschweiler–Clarke methylation Formaldehyde + Reducing agent Acidic medium, mild heating Avoids quaternary ammonium salts Requires acidic conditions, longer reaction times
Dimethyl sulfate methylation Dimethyl sulfate Controlled temperature High reactivity and yield Highly toxic, requires careful handling
Hydrochloride salt formation HCl gas or aqueous HCl Ambient temperature Improves stability and purity Additional purification step

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting tetrahydro-2H-pyran-3-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions yields the methylated product. Acidification with HCl then forms the hydrochloride salt. Key parameters include temperature control (0–5°C for exothermic reactions) and solvent selection (e.g., THF or DCM). Yield optimization often involves stoichiometric adjustments and inert atmosphere use to prevent side reactions .

Q. How can structural analogs of this compound be identified for comparative pharmacological studies?

  • Methodological Answer : Structural analogs can be identified using databases like PubChem or CAS Registry, focusing on core motifs (e.g., tetrahydro-2H-pyran rings with amine substitutions). For example, compounds such as N-(pyridin-3-yl)methylpropan-2-amine hydrochloride share similar amine-pyran backbones and can be compared via molecular docking or SAR studies. Computational tools like Schrödinger Suite or AutoDock Vina aid in virtual screening .

Q. Which analytical techniques are most reliable for purity assessment and characterization?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 210–254 nm) is widely used, as validated in studies achieving >98% purity. Complementary techniques include:

  • NMR : Confirms molecular structure via proton/carbon shifts (e.g., δ 3.2–3.8 ppm for pyran ring protons).
  • Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ = 163.6 g/mol).
  • Elemental Analysis : Validates stoichiometry (C: ~40%, H: ~7%, N: ~9%) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Process optimization may involve:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 30 min) and improves selectivity, as demonstrated in oxadiazole synthesis .
  • One-pot reactions : Combining steps (e.g., cyclization and oxidation) minimizes intermediate purification. For example, articaine hydrochloride synthesis achieved a 17% yield improvement via a one-pot approach .
  • Green chemistry : Substituting organic solvents with ionic liquids or water reduces waste .

Q. How should researchers address contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme assays) require:

  • Standardized protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer conditions (pH 7.4), and controls.
  • Dose-response validation : Replicate studies across multiple labs using blinded samples.
  • Meta-analysis : Pool data from public repositories (e.g., ChEMBL) to identify outliers .

Q. What experimental models are suitable for studying its neuropharmacological mechanisms?

  • Methodological Answer : Preclinical models include:

  • MPTP-induced neurotoxicity : Mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP) to simulate dopaminergic degeneration, with sacrifice time points (4–48h post-treatment) to assess neuroprotection .
  • In vitro electrophysiology : Patch-clamp assays on hippocampal neurons to evaluate ion channel modulation.

Q. What strategies ensure stability during long-term storage and in vivo administration?

  • Methodological Answer : Stability studies should:

  • Monitor degradation : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking.
  • Lyophilization : Enhances shelf-life by reducing hydrolytic degradation.
  • Formulation : Use buffered solutions (pH 4.5–5.5) or lipid nanoparticles to prevent aggregation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Methyltetrahydro-2H-pyran-3-amine hydrochloride
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